Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-

Description

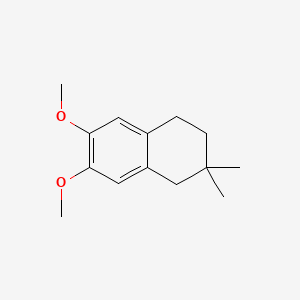

Chemical Structure and Properties The compound “Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-” (IUPAC name: 1,2,3,4-Tetrahydro-6,7-dimethoxy-2,2-dimethylisoquinolinium) is a tetrahydroisoquinoline derivative characterized by a partially hydrogenated naphthalene core. Key structural features include:

- Methoxy groups at positions 6 and 7 of the aromatic ring.

- Two methyl groups at position 2 of the tetrahydroisoquinoline ring.

- A positively charged nitrogen atom in the isoquinolinium form, often associated with counterions like chloride or benzenesulfonate .

Properties

CAS No. |

97228-06-3 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

6,7-dimethoxy-3,3-dimethyl-2,4-dihydro-1H-naphthalene |

InChI |

InChI=1S/C14H20O2/c1-14(2)6-5-10-7-12(15-3)13(16-4)8-11(10)9-14/h7-8H,5-6,9H2,1-4H3 |

InChI Key |

UDKDGNZGYCPRHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC(=C(C=C2C1)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of 6,7-dimethoxynaphthalene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding dihydro derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Formation of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Reduction: Formation of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene.

Substitution: Formation of various alkyl or acyl derivatives depending on the substituents used.

Scientific Research Applications

6,7-Dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy groups and the hydrophobic nature of the compound allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₂₁NO₂⁺ (base structure) | |

| Molecular weight | 222.307 g/mol (cation) | |

| Common derivatives | Chloride, benzenesulfonate | |

| Melting point (hydrochloride) | 219–221°C |

This compound is structurally related to alkaloids and has been studied in pharmaceutical contexts, particularly as a precursor or intermediate in neuromuscular blocking agents like cisatracurium .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences

Key Observations

Substituent Impact: The veratryl group (3,4-dimethoxybenzyl) in the benzenesulfonate derivative enhances steric bulk and influences receptor binding in neuromuscular agents . Counterion Effects: Chloride and benzenesulfonate derivatives exhibit higher solubility in polar solvents compared to the iodide form of laudanosine methiodide .

Pharmacological Relevance: The target compound’s simplicity (lacking a veratryl group) limits its direct therapeutic use but makes it a versatile intermediate for synthesizing complex neuromuscular blockers . Laudanosine methiodide, despite structural similarity, shows minimal bioactivity due to its bulky substituents and iodide counterion .

Stability and Synthesis :

- Hydrochloride salts of the target compound demonstrate higher thermal stability (mp ~220°C) compared to picrate derivatives (mp 160°C), which are more sensitive .

Functional Group Analysis

Table 2: Functional Group Contributions

Biological Activity

Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl- is a polycyclic aromatic compound with unique structural features that influence its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl- is , with a molecular weight of approximately 220.312 g/mol. The compound features a naphthalene core that has been partially hydrogenated to create a tetrahydro configuration. The two methoxy groups at the 6 and 7 positions and the dimethyl substitutions at the 2 position contribute to its distinct chemical properties.

Biological Activity

Research indicates that naphthalene derivatives exhibit diverse biological activities. Here are some key findings related to the biological activity of naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-:

Antioxidant Properties

Naphthalene derivatives have demonstrated significant antioxidant properties. In various studies, compounds similar to naphthalene have been shown to protect cells from oxidative stress by scavenging free radicals and modulating cellular signaling pathways. For instance:

- Cell Viability Studies : Naphthalene derivatives were tested on neuronal cell lines (N2a/APP) showing reduced oxidative stress markers and improved cell viability under stress conditions .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of naphthalene derivatives:

-

Cytotoxicity Assays : In vitro assays indicated that naphthalene derivatives can induce apoptosis in cancer cell lines. For example:

Compound Cell Line IC50 (µg/mL) Naphthalene Derivative A HCT116 (colon cancer) 15.0 Naphthalene Derivative B K562 (leukemia) 20.5

These results suggest that naphthalene derivatives could serve as lead compounds for the development of novel anticancer agents .

Antibacterial Activity

Naphthalene compounds have also been evaluated for their antibacterial effects:

-

Minimum Inhibitory Concentration (MIC) : Studies reported varying MIC values against common bacterial strains:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 9.2 Escherichia coli 15.8

These findings indicate that certain naphthalene derivatives possess significant antibacterial properties .

The mechanisms through which naphthalene derivatives exert their biological effects include:

- Modulation of Enzyme Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression and bacterial metabolism.

- Alteration of Gene Expression : Research indicates that naphthalene derivatives can influence gene expression related to apoptosis and oxidative stress response pathways.

Case Studies

Several case studies highlight the pharmacological potential of naphthalene derivatives:

- Study on Neuroprotection : A study investigated the neuroprotective effects of a naphthalene derivative in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid-beta levels and improve cognitive function .

- Anticancer Screening : A comprehensive screening of various naphthalene derivatives against multiple cancer cell lines revealed promising candidates with selective toxicity towards malignant cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.